2-(BENZYLSULFANYL)-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE

Description

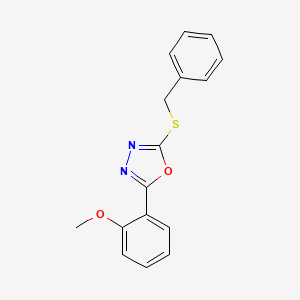

2-(Benzylsulfanyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzylthio group at position 2 and a 2-methoxyphenyl group at position 3. The oxadiazole ring is known for its electron-withdrawing properties and planar structure, which facilitate interactions with biological targets such as enzymes or receptors. This compound is of interest in agrochemical research due to the pesticidal activity of structurally related 1,3,4-oxadiazoles .

Properties

IUPAC Name |

2-benzylsulfanyl-5-(2-methoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-19-14-10-6-5-9-13(14)15-17-18-16(20-15)21-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNMNCDIOSLFSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with benzyl chloride. The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes a benzylsulfanyl group and a methoxyphenyl moiety. The orientation of the phenyl rings and the presence of nitrogen and sulfur atoms contribute to its reactivity and interaction with biological targets. The crystal structure reveals intermolecular hydrogen bonding that may influence its physical properties and biological activities .

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Compounds similar to 2-(benzylsulfanyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Properties : Studies have suggested that oxadiazole compounds can inhibit inflammatory pathways. The incorporation of the benzylsulfanyl group may enhance these properties, providing a basis for developing anti-inflammatory drugs.

- Anticancer Activity : Certain oxadiazoles have demonstrated cytotoxic effects on cancer cells. The structural features of this compound may allow it to interact with specific cellular targets involved in cancer proliferation.

Materials Science Applications

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its unique functional groups allow for potential modifications that can lead to materials with tailored characteristics.

- Luminescent Materials : Due to its conjugated system, this oxadiazole derivative can be explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its photophysical properties can be optimized for better efficiency in light emission.

Agricultural Chemistry Applications

- Pesticides : The compound's bioactivity suggests potential use in developing new pesticides or herbicides. Its ability to disrupt biological processes in pests could lead to effective crop protection solutions.

- Plant Growth Regulators : There is potential for using oxadiazole derivatives as plant growth regulators, enhancing growth or resistance to environmental stressors.

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives highlighted the antimicrobial properties of compounds structurally similar to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for antibiotic development.

Case Study 2: Anticancer Research

In vitro studies on the anticancer effects of oxadiazoles revealed that certain derivatives could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, indicating a pathway through which this compound could exert its effects.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, the compound may induce apoptosis (programmed cell death) by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural features and physicochemical properties of 2-(benzylsulfanyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole with similar oxadiazole derivatives:

Key Observations:

- Substituent Effects: The presence of electron-withdrawing groups (e.g., trifluoromethylpyrazole in ) enhances fungicidal activity, while sulfonyl groups (e.g., methylsulfonyl in ) improve antibacterial potency.

- Toxicity Profile: Ethylthio-substituted oxadiazoles exhibit moderate toxicity in mice (LD₅₀ >300 mg/kg) , suggesting that the benzylthio group in the target compound may require similar safety evaluations.

2.2.1 Fungicidal and Herbicidal Activity

Target Compound vs. Pyrazole-Substituted Analogues:

The compound 2-(4-bromobenzylthio)-5-(trifluoromethylpyrazole)-1,3,4-oxadiazole demonstrated >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. In contrast, the target compound’s 2-methoxyphenyl group may reduce fungicidal efficacy compared to pyrazole-containing derivatives due to differences in electronic and steric properties .- Herbicidal Effects: Compounds with halogenated benzylthio groups (e.g., 3-chloro or 4-bromo substituents) exhibited herbicidal bleaching effects, likely due to inhibition of chloroplast function .

2.2.2 Antibacterial Activity

- Sulfonyl vs. Sulfanyl Derivatives: The sulfonyl derivative 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole showed superior antibacterial activity against Xanthomonas oryzae (EC₅₀ = 9.89 μg/mL) compared to sulfanyl-containing analogues. The target compound’s benzylsulfanyl group may offer weaker antibacterial activity due to reduced electron-withdrawing capacity .

2.2.3 Plant Defense Modulation

- Enzyme Induction:

Sulfonyl derivatives (e.g., ) increased superoxide dismutase (SOD) and peroxidase (POD) activities in rice plants, enhancing resistance to bacterial blight. The target compound’s effects on plant defense mechanisms remain unstudied but could differ due to its distinct substituents .

Mechanistic Insights

- Molecular Docking Studies: The oxadiazole derivative 2-(4-bromobenzylthio)-5-(trifluoromethylpyrazole)-1,3,4-oxadiazole exhibited binding interactions with succinate dehydrogenase (SDH, PDB: 2FBW) similar to the fungicide penthiopyrad. The carbonyl group of the oxadiazole ring formed hydrogen bonds with SDH’s active site, a mechanism the target compound may share if it interacts with similar targets .

Biological Activity

2-(Benzylsulfanyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole is a compound of interest due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an oxadiazole ring, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have shown promising results against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes and pathways involved in cell proliferation. Molecular docking studies suggest strong binding affinities to targets such as EGFR and Src kinases .

- Case Studies :

| Compound | Cell Line | IC50 (µM) | Growth Percent |

|---|---|---|---|

| Oxadiazole A | HEPG2 | 1.18 ± 0.14 | N/A |

| Oxadiazole B | MDA-MB-435 | N/A | 6.82 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Mycobacterium tuberculosis : In vitro studies indicated that related compounds demonstrated up to 96% inhibition against M. tuberculosis at specific concentrations .

- Mechanism : The antimicrobial activity is likely due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | % Inhibition | Concentration (μg/mL) |

|---|---|---|

| M. tuberculosis | 92% | 250 |

| M. tuberculosis | 96% | 100 |

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can be significantly influenced by structural modifications. For instance:

Q & A

Q. Table 1: Representative Yields and Conditions

| Step | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | POCl₃, reflux | 75–85 | |

| Thioetherification | KOH, DMF, RT | 78–83 |

Basic: What characterization techniques validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent integration and coupling constants (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–7.5 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₃N₂O₂S: calculated 297.0698, observed 297.0701) .

- X-ray Diffraction : Resolve crystal packing and bond angles (monoclinic system, space group P2₁/c) .

Basic: What preliminary biological activities have been reported?

Methodological Answer:

Screening against plant pathogens (e.g., Sclerotinia sclerotiorum) at 50 µg/mL showed >50% inhibition. Herbicidal activity was observed in compounds with electron-withdrawing substituents (e.g., 4-bromo-benzylthio derivatives) .

Key Data:

- Fungicidal IC₅₀: 12–28 µM for Rhizoctonia solani.

- Bleaching effects in weeds linked to SDH enzyme inhibition .

Advanced: How do molecular docking studies explain its bioactivity?

Methodological Answer:

Docking with SDH protein (PDB: 2FBW) reveals:

- Key Interactions : Hydrogen bonding between the oxadiazole carbonyl and Arg-43.

- Binding Affinity : Comparable to penthiopyrad (lead fungicide), with ΔG ≈ -9.2 kcal/mol .

Protocol:

Prepare ligand/protein files using AutoDock Tools.

Perform flexible docking with Lamarckian GA.

Validate poses with MD simulations .

Advanced: How do substituents influence structure-activity relationships (SAR)?

Methodological Answer:

Q. Table 2: Substituent Impact on Activity

| Substituent | Fungicidal Inhibition (%) | logP | Reference |

|---|---|---|---|

| 4-Br-benzyl | 78 | 3.8 | |

| 2-F-benzyl | 52 | 2.9 | |

| Allylthio | 34 | 2.1 |

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Control Variability : Standardize assay conditions (e.g., spore concentration in fungicidal tests).

- Meta-Analysis : Compare substituent effects using multivariate regression (e.g., QSAR models) .

- Replicate Key Studies : Reproduce high-impact results (e.g., SDH inhibition) with orthogonal assays (e.g., ITC) .

Advanced: What toxicological assessments are critical for preclinical studies?

Methodological Answer:

- Acute Toxicity : Intraperitoneal LD₅₀ in mice (>300 mg/kg) suggests moderate toxicity .

- Genotoxicity : Ames test (TA98 strain) to assess mutagenicity.

- Metabolic Stability : Liver microsome assays (e.g., t₁/₂ in rat hepatocytes) .

Advanced: How to reconcile computational predictions with experimental data?

Methodological Answer:

- Validate Docking Poses : Compare with X-ray co-crystallography (if available).

- ADME Modeling : Use SwissADME to predict bioavailability and adjust substituents for better agreement .

Advanced: What strategies improve compound stability under varying conditions?

Methodological Answer:

- pH Stability : Test degradation in buffers (pH 2–12) via HPLC. Oxadiazoles are prone to hydrolysis under acidic conditions .

- Light Sensitivity : Store in amber vials; assess photodegradation with UV-Vis .

Advanced: Are alternative synthetic routes feasible for scale-up?

Methodological Answer:

- Microwave Synthesis : Reduces reaction time from 12h to 30 min .

- Solid-Phase Synthesis : Explore resin-bound intermediates for parallel library generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.